O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine

IDO1 inhibition Immuno-oncology Structure-Activity Relationship

O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine (CAS 1695726-75-0, MF: C₈H₁₀ClNO, MW: 171.62) is a disubstituted O-benzylhydroxylamine derivative bearing a 3-chloro-4-methyl aryl pattern. The compound belongs to the O-alkylhydroxylamine class, which has been rationally designed as mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a validated immuno-oncology target.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Cat. No. B12072472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CON)Cl
InChIInChI=1S/C8H10ClNO/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4H,5,10H2,1H3
InChIKeyFNJTUWTZHXBRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine (CAS 1695726-75-0): A Meta-Substituted O-Benzylhydroxylamine Building Block and IDO1 Inhibitor Lead


O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine (CAS 1695726-75-0, MF: C₈H₁₀ClNO, MW: 171.62) is a disubstituted O-benzylhydroxylamine derivative bearing a 3-chloro-4-methyl aryl pattern . The compound belongs to the O-alkylhydroxylamine class, which has been rationally designed as mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a validated immuno-oncology target [1]. Its structure features a hydroxylamine oxygen-linked methylene bridge to the substituted phenyl ring, a scaffold where meta-halogen substitution has been shown to significantly enhance IDO1 inhibitory potency relative to the unsubstituted lead compound [1].

Why Generic O-Benzylhydroxylamine Analogs Cannot Substitute for O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine in IDO1-Targeted Research


In IDO1 inhibitor development, unsubstituted O-benzylhydroxylamine (OBHA) serves as a sub-micromolar lead (IC₅₀ = 0.81 μM), but its potency is insufficient for advanced cellular and in vivo applications [1]. Systematic SAR studies demonstrate that aryl ring substitution critically modulates potency, with meta-halogenation providing the greatest gain: the 3-chloro monosubstituted analog (Compound 9) achieves an IC₅₀ of 0.30 μM, a 2.7-fold improvement over the unsubstituted lead [1]. In contrast, electron-donating groups such as 3-methyl (IC₅₀ = 2.7 μM) prove deleterious, while para-substitution alone (4-Cl, IC₅₀ = 1.3 μM) yields only marginal benefit [1]. The 3-chloro-4-methyl disubstituted pattern therefore offers a structurally distinct entry point for exploring halogen-methyl synergies at the IDO1 active site. Non-halogenated or differently substituted O-benzylhydroxylamines cannot recapitulate this specific pharmacophore configuration.

O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine: Quantitative Comparative Evidence for Scientific Selection


IDO1 Inhibition Potency Advantage of 3-Chloro Substitution vs. Unsubstituted O-Benzylhydroxylamine

The 3-chloro substituent on the O-benzylhydroxylamine scaffold confers a 2.7-fold improvement in IDO1 inhibitory potency relative to the unsubstituted lead compound. This SAR trend is established by direct comparison within the same study: the lead O-benzylhydroxylamine (R = H) exhibits an IC₅₀ of 0.81 ± 0.081 μM, while the 3-chloro monosubstituted derivative (Compound 9) achieves an IC₅₀ of 0.30 ± 0.015 μM [1]. The target compound, O-[(3-chloro-4-methylphenyl)methyl]hydroxylamine, incorporates this essential 3-chloro motif together with a 4-methyl group. While its exact IC₅₀ has not been reported in this dataset, the presence of the potency-conferring 3-chloro substitution establishes a strong class-level inference of enhanced IDO1 inhibition compared to the unsubstituted lead [1].

IDO1 inhibition Immuno-oncology Structure-Activity Relationship

Meta-Halogen Selectivity vs. Para-Halogen and Meta-Methyl Analogs in IDO1 Inhibition

Comparative data from the 2016 Malachowski et al. study reveal that the position of halogen substitution on the O-benzylhydroxylamine scaffold is a strong determinant of potency. The 3-chloro analog (IC₅₀ = 0.30 μM) significantly outperforms the 4-chloro analog (IC₅₀ = 1.3 μM), representing a 4.3-fold potency advantage for meta over para chlorination [1]. Furthermore, the isosteric 3-methyl substitution (IC₅₀ = 2.7 μM) is 9-fold less potent than 3-chloro, ruling out a purely hydrophobic steric contribution and implicating a specific halogen bonding interaction with the IDO1 active site [1]. The target compound's 3-chloro-4-methyl substitution pattern positions the chlorine precisely at the potency-optimizing meta locus while the para-methyl group may offer additional hydrophobic contacts or modulate electronic properties.

IDO1 inhibition Halogen bonding SAR analysis

Disubstitution SAR: Additive Effects and the 3-Chloro-4-Methyl Combination in IDO1 Inhibition

The 2016 IDO1 study extended SAR analysis to disubstituted O-benzylhydroxylamines. While no disubstituted derivative surpassed the most potent monosubstituted compounds (C-3 substituted series), systematic data provide context for the target compound. Disubstituted analogs with two halogens showed moderate potency: 2,3-Cl₂ (IC₅₀ = 0.45 μM), 3-CF₃,4-Cl (IC₅₀ = 0.49 μM), 2,4-Cl₂ (IC₅₀ = 0.63 μM), and 3,5-Cl₂ (IC₅₀ = 0.90 μM) [1]. Notably, the 3,4-Cl₂ analog showed reduced potency (IC₅₀ = 2.1 μM), indicating that a second halogen at the 4-position can be detrimental, likely due to unfavorable steric or electronic effects [1]. The target compound's 3-chloro-4-methyl pattern substitutes the second halogen with a less sterically demanding methyl group, a design strategy that the SAR implicitly supports but has not been directly tested in this dataset [1].

IDO1 inhibition Disubstituted aryl SAR Ligand efficiency

Heme Iron Binding Mechanism and Selectivity Profile of O-Benzylhydroxylamine Scaffold

The mechanism of action of O-benzylhydroxylamines involves direct coordination to the heme iron of IDO1, mimicking the alkylperoxy transition state. UV-Vis spectroscopic studies demonstrated that both the unsubstituted lead and the 4-iodo monosubstituted derivative (Compound 8, IC₅₀ = 0.22 μM) induce a Soret band shift from 427 nm to 419–421 nm upon binding to the deoxy ferrous enzyme, characteristic of a six-coordinate low-spin heme species [1]. This coordination is essential for inhibitory activity. Furthermore, the study explicitly notes that the lead compound and its derivatives demonstrated selective inhibition among several heme iron enzymes, supporting the rationale that the O-benzylhydroxylamine scaffold achieves target engagement through a specific binding mode rather than promiscuous heme coordination [1]. While the target compound's direct binding data are not available, its structural homology to the characterized derivatives supports a shared mechanism.

IDO1 mechanism Heme coordination Selectivity

Physical Property and Purity Benchmarks for Reproducible IDO1 Inhibitor Research

For reproducible biological evaluation, the target compound O-[(3-chloro-4-methylphenyl)methyl]hydroxylamine is commercially available with a minimum purity specification of 95% (CAS 1695726-75-0, MF: C₈H₁₀ClNO, MW: 171.62) . The structurally related regioisomer O-[(4-chloro-3-methylphenyl)methyl]hydroxylamine (CAS 1388071-36-0) is also available at 95% purity from the same supplier, enabling controlled comparative studies between the 3-chloro-4-methyl and 4-chloro-3-methyl substitution patterns . Importantly, the 3-chloro-4-methyl regioisomer places chlorine at the potency-optimizing meta position relative to the methylene bridge, whereas the 4-chloro-3-methyl isomer positions the methyl group at meta, which SAR data show is detrimental to IDO1 inhibition (3-CH₃ IC₅₀ = 2.7 μM vs 3-Cl IC₅₀ = 0.30 μM) [1]. This regioisomeric precision is critical for procurement decisions in structure-activity studies.

Chemical procurement Purity specification Reproducibility

O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine: Validated Research and Industrial Application Scenarios


IDO1 Inhibitor Lead Optimization and Structure-Activity Relationship Expansion

The 3-chloro-4-methyl substitution pattern provides a rationally designed starting point for IDO1 inhibitor SAR campaigns. Based on the established 2.7-fold potency improvement of 3-chloro substitution (0.30 μM vs. 0.81 μM for the unsubstituted lead) [1], the target compound can serve as a scaffold for systematic exploration of 4-position modifications while preserving the critical meta-chloro pharmacophore. Researchers can benchmark new analogs against the existing monosubstituted and disubstituted SAR data from Malachowski et al. (2016), which provides IC₅₀ values for over 40 derivatives tested under identical conditions [1].

Mechanistic Studies of Heme-Dependent Dioxygenase Enzymes

O-Benzylhydroxylamine derivatives have been demonstrated to coordinate directly to the heme iron of IDO1, inducing a characteristic Soret band shift from 427 nm to 419–421 nm [1]. The target compound, as a member of this class, can be employed in UV-Vis spectroscopic binding studies to investigate heme coordination geometry, binding kinetics, and competitive displacement by substrate or oxygen mimetics. The demonstrated selectivity among heme iron enzymes further supports its use as a probe to dissect IDO1-specific binding determinants [1].

Regioisomeric Comparator for Halogen-Methyl Disubstitution Studies

The commercial availability of both O-[(3-chloro-4-methylphenyl)methyl]hydroxylamine (CAS 1695726-75-0) and its regioisomer O-[(4-chloro-3-methylphenyl)methyl]hydroxylamine (CAS 1388071-36-0) at ≥95% purity enables direct head-to-head comparison of the impact of chloro vs. methyl placement at the meta and para positions. This experimental design is directly supported by the monosubstituted SAR showing that 3-Cl (IC₅₀ = 0.30 μM) is 9-fold more potent than 3-CH₃ (IC₅₀ = 2.7 μM), while 4-Cl (IC₅₀ = 1.3 μM) is more potent than 4-CH(CH₃)₂ (IC₅₀ = 15 μM) [1]. Such paired regioisomer studies can experimentally define the additive or synergistic contributions of halogen and methyl groups in the disubstituted context.

Prodrug Design and Cellular Kynurenine Production Assays

Recent work by Iijima et al. (2024) demonstrated that N,O-substituted hydroxylamine derivatives act as IDO1 inhibitors in cell-based kynurenine production assays, with O-benzylhydroxylamine (OBHA) identified as the active metabolite of a prodrug lead [2]. The target compound, bearing the potency-enhancing 3-chloro-4-methyl substitution, can be evaluated as a parent OBHA analog or further derivatized as an N-substituted prodrug to assess cellular potency, metabolic stability, and in vivo efficacy. This application directly connects the enzymatic SAR data to translational cellular pharmacology [2].

Quote Request

Request a Quote for O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.